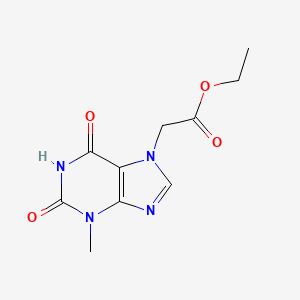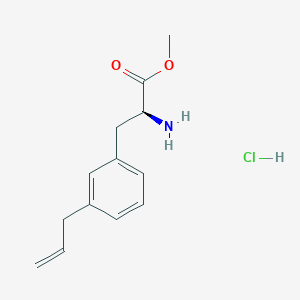
ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate, also known as EMD 57283, is a chemical compound that belongs to the family of purine derivatives. It has been studied extensively due to its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of compounds with purine structures, including methods for crystallizing from ethyl acetate, has been demonstrated. This includes the study of hydrogen bonds contributing to the formation of layers in crystals, which is crucial for understanding molecular interactions and designing new compounds (Carvalho et al., 2007).
Catalysis and Chemical Reactions
- Research on the catalyst-free synthesis of purine derivatives, which highlights a novel approach to creating functionalized purines without the need for metal catalysts. This research is fundamental for developing efficient and environmentally friendly synthetic pathways (Qu et al., 2009).
Antimicrobial Activities
- Studies on purine derivatives have shown potential antimicrobial properties, where synthesized compounds were tested against bacteria, indicating the potential for these compounds in developing new antibiotics or antimicrobial agents (Sharma et al., 2004).
Peptidic Nucleic Acid (PNA) Synthesis
- Research involving intermediates for PNA synthesis containing purine nucleobases suggests the relevance of purine derivatives in the field of genetic engineering and molecular biology. PNAs are synthetic polymers that can bind to DNA and RNA sequences, making them useful in genetic diagnostics and therapeutics (Chan et al., 1995).
Antiviral Research
- Isolation and identification of new compounds from fungi with significant antiviral activity against influenza virus highlight the potential of purine derivatives in antiviral drug development. This opens up new avenues for treating viral infections by exploring natural sources (Wang et al., 2011).
Inhibition Studies
- Studies on the inhibition of biosynthetic pathways, demonstrating how purine derivatives can act as inhibitors for specific enzymes involved in nucleotide synthesis. This is crucial for understanding cellular metabolism and developing drugs that can target specific metabolic pathways (Wanner et al., 1978).
Mécanisme D'action
Mode of Action
Related compounds have been shown to exhibit analgesic activity . This suggests that ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate may interact with pain receptors or other related targets, leading to a reduction in pain perception.
Biochemical Pathways
It is possible that this compound may influence pathways related to pain and inflammation, given the observed analgesic activity of related compounds .
Result of Action
Related compounds have been shown to exhibit analgesic activity , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
ethyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-3-18-6(15)4-14-5-11-8-7(14)9(16)12-10(17)13(8)2/h5H,3-4H2,1-2H3,(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIAFGUWHTTZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C1C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2558989.png)

![N-[[4-[(4-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2558991.png)

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2558994.png)
![4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2558995.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2558999.png)
![3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2559002.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2559005.png)
![4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2559008.png)
